Methyl 4-(propan-2-yl)thiophene-3-carboxylate
Description
Methyl 4-(propan-2-yl)thiophene-3-carboxylate is a thiophene-based ester derivative characterized by a methyl ester group at the 3-position and an isopropyl (propan-2-yl) substituent at the 4-position of the thiophene ring. Thiophene carboxylates are widely utilized in pharmaceutical and materials research due to their tunable electronic properties and synthetic versatility .
Properties
CAS No. |
1601694-23-8 |
|---|---|
Molecular Formula |
C9H12O2S |
Molecular Weight |
184.26 g/mol |
IUPAC Name |
methyl 4-propan-2-ylthiophene-3-carboxylate |
InChI |
InChI=1S/C9H12O2S/c1-6(2)7-4-12-5-8(7)9(10)11-3/h4-6H,1-3H3 |
InChI Key |
HELVMKYGOJKQJR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CSC=C1C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-(propan-2-yl)thiophene-3-carboxylate typically involves the condensation of thiophene derivatives with appropriate reagents. One common method is the Paal–Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents . Another method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester .
Industrial Production Methods: Industrial production of thiophene derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction temperatures are critical factors in the industrial synthesis of these compounds .
Chemical Reactions Analysis
Types of Reactions: Methyl 4-(propan-2-yl)thiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic substitution reactions can introduce new substituents on the thiophene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
Methyl 4-(propan-2-yl)thiophene-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its pharmacological properties.
Industry: Utilized in the development of organic semiconductors, corrosion inhibitors, and light-emitting diodes (OLEDs)
Mechanism of Action
The mechanism of action of methyl 4-(propan-2-yl)thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can modulate various biological processes by binding to enzymes, receptors, or other proteins. For example, thiophene derivatives have been shown to inhibit kinases, modulate estrogen receptors, and exhibit antioxidant activity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
Key structural differences among analogs lie in the positions and types of substituents on the thiophene ring and the ester group.
Key Observations :
- Ester Group: Methyl esters (e.g., target compound) generally exhibit higher volatility and lower hydrophobicity compared to ethyl esters (e.g., ethyl 2-amino-4-methylthiophene-3-carboxylate ).
- Amino groups (e.g., 2-amino derivatives ) enhance nucleophilicity, enabling further functionalization.
Physicochemical Properties
Melting Points and Solubility
- Ethyl 2-amino-4-methylthiophene-3-carboxylate: Exhibits intra- and intermolecular hydrogen bonding, leading to a crystalline structure with a C24(12) chain packing .
Stability
- Electron-withdrawing ester groups stabilize the thiophene ring against oxidation. Bulky substituents (e.g., isopropyl) may hinder π-stacking, affecting solid-state properties .
Biological Activity
Methyl 4-(propan-2-yl)thiophene-3-carboxylate is an organic compound characterized by its unique thiophene structure. This compound has garnered attention for its potential biological activities, which may have applications in pharmaceuticals and agriculture. This article delves into its biological activity, including antimicrobial, anticancer, and enzyme inhibition properties, supported by recent research findings.
- Molecular Formula : C₁₁H₁₄O₂S
- Molecular Weight : Approximately 184.26 g/mol
- Structure : Contains a thiophene ring with a propan-2-yl group and a carboxylate functional group.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound and its derivatives. A significant evaluation involved assessing the minimum inhibitory concentration (MIC) against various pathogens.
| Compound | MIC (μg/mL) | MBC (μg/mL) | Pathogen Tested |
|---|---|---|---|
| 7b | 0.22 - 0.25 | Not specified | Staphylococcus aureus, Staphylococcus epidermidis |
| 13 | 31.64 | Not specified | DNA gyrase inhibition |
The compound demonstrated significant activity against common pathogens, with derivative 7b showing particularly low MIC values, indicating strong antimicrobial potential .
Anticancer Activity
This compound has also been investigated for its anticancer properties. In vitro studies revealed that certain derivatives exhibited cytotoxic effects against human cancer cell lines, particularly glioblastoma and triple-negative breast cancer.
| Compound | Cell Line Tested | IC50 (μM) |
|---|---|---|
| 39 | U-87 (glioblastoma) | Not specified |
| 36 | MDA-MB-231 (breast cancer) | Not specified |
These findings suggest that the compound may play a role in developing new anticancer therapies, particularly due to its ability to induce cytotoxicity in specific cancer cell lines .
Enzyme Inhibition
This compound has been identified as an inhibitor of D-amino acid oxidase (DAO), which is relevant in drug discovery for schizophrenia treatment.
| Compound | IC50 (μM) | Target Enzyme |
|---|---|---|
| 1a | 7.8 | D-amino acid oxidase |
| 2a | 4.4 | D-amino acid oxidase |
The structure-activity relationship (SAR) studies indicated that small substituents on the thiophene ring are well tolerated, enhancing the compound's inhibitory potency .
Case Studies
- In Vitro Antimicrobial Evaluation : A comprehensive study evaluated various derivatives of thiophene compounds, including this compound. The results indicated significant antimicrobial activity with low MIC values against multiple bacterial strains .
- Anticancer Studies : Research focused on the cytotoxic effects of synthesized derivatives on U-87 and MDA-MB-231 cell lines showed promising results, suggesting that modifications to the thiophene structure can enhance anticancer activity .
Q & A
Basic: What are the recommended synthetic routes for Methyl 4-(propan-2-yl)thiophene-3-carboxylate?
Methodological Answer:
The synthesis typically involves esterification of the corresponding carboxylic acid or substitution reactions on pre-functionalized thiophene scaffolds. For example, a thiophene-3-carboxylic acid precursor can be esterified using methanol under acidic catalysis (e.g., H₂SO₄) . Alternatively, Suzuki-Miyaura cross-coupling may introduce the isopropyl group at the 4-position of the thiophene ring, followed by esterification . Key steps include:
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) .
- Yield Optimization : Adjusting reaction time and temperature to minimize side products (e.g., di-ester formation).
Basic: How is the structural identity of this compound confirmed?
Methodological Answer:
Multi-spectroscopic analysis is essential:
- NMR : H and C NMR to confirm ester carbonyl (~165-170 ppm), thiophene protons (δ 6.5-7.5 ppm), and isopropyl substituents (δ 1.2-1.4 ppm for CH₃, δ 2.8-3.2 ppm for CH) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ or [M+Na]⁺ peaks .
- X-ray Crystallography : If crystalline, SHELXL refinement can resolve bond lengths/angles (e.g., thiophene ring planarity) .
Advanced: What strategies address regioselectivity challenges during isopropyl group introduction?
Methodological Answer:
Regioselectivity at the 4-position of thiophene can be controlled via:
- Directing Groups : Temporary protection of the 3-carboxylate with a removable group (e.g., tert-butyl) to direct electrophilic substitution .
- Metal-Catalyzed Coupling : Palladium-catalyzed C–H activation at the 4-position, leveraging steric and electronic effects of the ester group .
- Computational Modeling : DFT calculations to predict reactive sites based on frontier molecular orbitals .
Advanced: How are contradictory crystallographic data resolved for this compound?
Methodological Answer:
Discrepancies in reported crystal structures (e.g., bond angles or packing motifs) require:
- Validation : Re-refinement of raw diffraction data using updated software (e.g., SHELXL-2023) .
- Temperature-Dependent Studies : Assessing thermal motion effects on apparent bond distortions.
- Comparative Analysis : Cross-referencing with analogous thiophene esters (e.g., ethyl derivatives) to identify systematic errors .
Basic: What safety precautions are critical when handling this compound?
Methodological Answer:
Based on structurally similar thiophene esters :
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of vapors (respiratory toxicity risk).
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.
Advanced: How does the electronic nature of the isopropyl group influence reactivity?
Methodological Answer:
The isopropyl group acts as an electron-donating substituent via hyperconjugation, which:
- Stabilizes Electrophilic Intermediates : Enhances nucleophilic aromatic substitution at adjacent positions.
- Alters Redox Properties : Cyclic voltammetry shows shifted oxidation potentials compared to unsubstituted thiophene esters .
- Impacts Solubility : Increased hydrophobicity requires polar aprotic solvents (e.g., DMF) for reactions .
Basic: What analytical techniques assess purity and degradation products?
Methodological Answer:
- HPLC : Reverse-phase C18 column (acetonitrile/water gradient) to detect hydrolyzed carboxylic acid or ester dimerization .
- TLC : Hexane:ethyl acetate (3:1) to monitor reaction progress.
- Thermogravimetric Analysis (TGA) : Identifies thermal decomposition thresholds (>200°C typical for esters) .
Advanced: What computational tools predict biological activity or material properties?
Methodological Answer:
- Molecular Docking : AutoDock Vina to simulate interactions with biological targets (e.g., enzyme active sites) .
- QSPR Models : Correlate logP values (e.g., XlogP ~4) with membrane permeability for drug-design applications .
- DFT Studies : Optimize geometry and calculate frontier orbital energies for optoelectronic material potential .
Advanced: How to troubleshoot low yields in large-scale synthesis?
Methodological Answer:
- Process Optimization : Switch from batch to flow chemistry for better heat/mass transfer .
- Catalyst Screening : Test Pd/C or Ni-based catalysts for cost-effective coupling reactions.
- Byproduct Analysis : Use LC-MS to identify and suppress side reactions (e.g., ester hydrolysis under acidic conditions) .
Basic: What are the storage and stability guidelines?
Methodological Answer:
- Storage : Argon atmosphere at –20°C to prevent oxidation of the thiophene ring.
- Stability Monitoring : Periodic H NMR checks for ester hydrolysis (appearance of –COOH peak at δ 12-13 ppm) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
